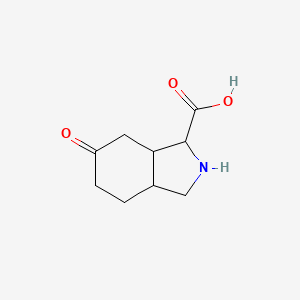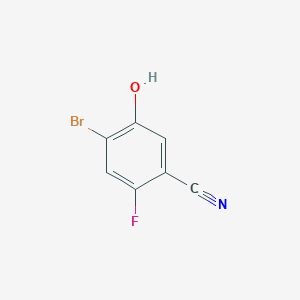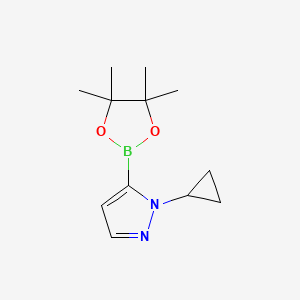
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CPDP) is a novel organoboron compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. CPDP is a relatively new compound, having been first synthesized in 2020 by a team of researchers from the University of Barcelona. The compound has since been studied for its various properties, including its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. The boronic acid moiety of this compound can couple with various halides or triflates under the presence of a palladium catalyst, leading to the synthesis of diverse biaryl or styrenyl derivatives. These derivatives are crucial in pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation
Protodeboronation of pinacol boronic esters, including 1-Cyclopropylpyrazole-5-boronic acid pinacol ester , is a significant transformation in organic synthesis. This process involves the removal of the boron group, allowing for the generation of complex molecules through formal anti-Markovnikov hydromethylation of alkenes. Such transformations are essential for the synthesis of natural products and pharmaceuticals .
Organic Synthesis Building Blocks
As a boronic ester, this compound serves as a building block in organic synthesis. It can be transformed into various functional groups, enabling the construction of complex organic molecules. This versatility is beneficial for developing new drugs and materials with specific properties .
Cyclopropylation Reagents
The cyclopropyl group in this compound can act as a cyclopropylating agent. This application is particularly useful in the synthesis of compounds with cyclopropyl rings, which are present in several bioactive molecules and pharmaceuticals. The introduction of the cyclopropyl ring can significantly alter the biological activity of these molecules .
Inhibitor Synthesis
1-Cyclopropylpyrazole-5-boronic acid pinacol ester: is used in the synthesis of inhibitors, such as 5-lipoxygenase activating protein (FLAP) inhibitors. These inhibitors are important in the treatment of inflammatory diseases, showcasing the compound’s role in medicinal chemistry .
Synthesis of Biologically Active Compounds
This compound is also employed as a reagent for preparing a wide range of biologically active compounds, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK inhibitors, and more. These inhibitors play a critical role in cancer therapy and other diseases, highlighting the compound’s importance in the development of targeted therapies .
Propiedades
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXIJGKLSHKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
2123477-78-9 | |
| Record name | 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




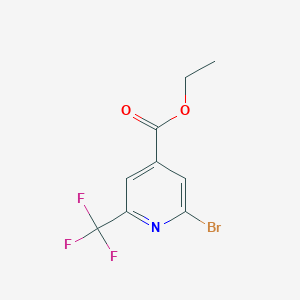
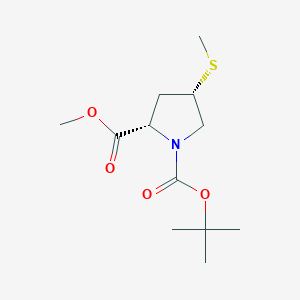
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)

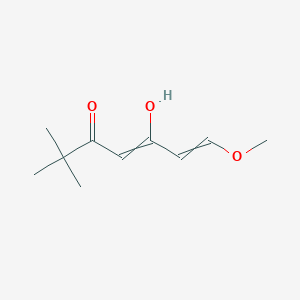
![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)

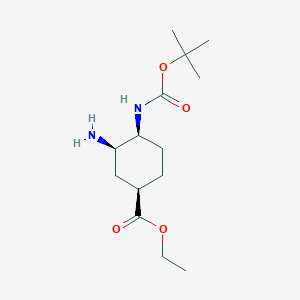
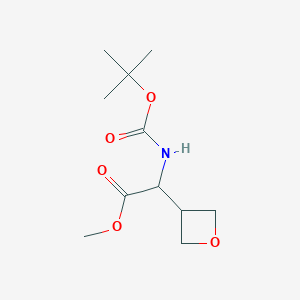
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)
